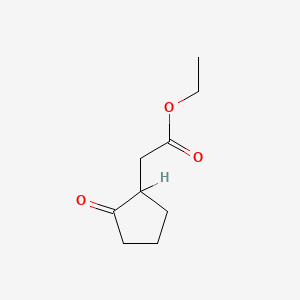

Ethyl 2-oxocyclopentylacetate

Descripción

Significance of Alpha-Functionalized Carbonyl Compounds in Retrosynthetic Analysis

Alpha-functionalized carbonyl compounds are foundational components in the field of organic synthesis, largely due to their strategic importance in retrosynthetic analysis. Retrosynthesis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors through a series of logical bond disconnections. fiveable.melkouniv.ac.in The functional group at the alpha-carbon (the carbon adjacent to the carbonyl group) provides a key handle for these disconnections.

The presence of an α-functionality often points directly to a reliable carbon-carbon bond-forming reaction. For instance, a 1,3-dicarbonyl moiety can be disconnected to an enolate and an acylating agent, suggesting a Claisen condensation as the forward synthetic step. lkouniv.ac.in Similarly, a γ-keto ester or a 1,5-dicarbonyl compound can be retrosynthetically disconnected via a Michael addition, identifying an α,β-unsaturated carbonyl and a nucleophile (often an enolate) as the precursors. fiveable.menumberanalytics.com This ability to transform one functional group into another, known as functional group interconversion (FGI), is a critical concept in planning synthesis pathways. fiveable.melkouniv.ac.in The α-functionalization of carbonyl compounds has traditionally been dominated by enolate chemistry, making these structures central to the strategic planning of complex molecular syntheses. acs.org

Fundamental Principles of Enolate Formation and Reactivity in Carbon-Carbon Bond Formation

Enolates are resonance-stabilized anions that are crucial intermediates in organic chemistry. numberanalytics.comnumberanalytics.com They are formed by the deprotonation of a hydrogen atom on the alpha-carbon of a carbonyl compound using a base. fiveable.memasterorganicchemistry.com The resulting anion has its negative charge delocalized between the alpha-carbon and the carbonyl oxygen, which accounts for its stability. numberanalytics.commasterorganicchemistry.com

Several factors influence the formation and stability of enolates:

Resonance Stabilization : The delocalization of the negative charge across the oxygen and alpha-carbon is the primary stabilizing factor. numberanalytics.com

Base and Solvent : The choice of base and solvent is critical. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are commonly used to ensure complete and irreversible enolate formation. Polar aprotic solvents such as Tetrahydrofuran (THF) are often employed as they effectively solvate the metal cation without interfering with the reaction. numberanalytics.com

Substitution : The degree of substitution at the alpha-carbon can affect stability. numberanalytics.com

Enolates are powerful nucleophiles that readily react with a wide range of electrophiles, making them indispensable for forming new carbon-carbon bonds. fiveable.memasterorganicchemistry.com This reactivity is the basis for several cornerstone reactions in organic synthesis, including:

Alkylation : Reaction with alkyl halides to form a new C-C bond at the alpha-position.

Aldol (B89426) Condensation : Reaction with another carbonyl compound to form a β-hydroxy carbonyl compound. numberanalytics.com

Michael Addition : Conjugate addition to an α,β-unsaturated carbonyl compound. numberanalytics.comfiveable.me

Overview of Cyclopentanone (B42830) Derivatives as Versatile Intermediates in Complex Molecule Synthesis

Cyclopentanone and its derivatives are highly versatile building blocks in organic synthesis. The five-membered ring structure is a common motif in many natural products and biologically active molecules, making cyclopentanone derivatives valuable starting materials and intermediates. ontosight.aiui.ac.id

The reactivity of the cyclopentanone core can be strategically exploited to construct more complex molecular architectures. For example, ethyl 2-oxocyclopentane-1-carboxylate, a related β-keto ester, has been used to synthesize a variety of enamine derivatives by reacting it with different diamines. utripoli.edu.lyresearchgate.net These reactions demonstrate how the functional groups on the cyclopentanone ring can be modified to create diverse structural frameworks. utripoli.edu.ly Furthermore, cyclopentanone derivatives are used in the synthesis of pharmaceuticals, agrochemicals, and even polymers. chemimpex.com Research has shown their application in creating compounds with potential antioxidant, anti-inflammatory, and tyrosinase inhibitory activities. ui.ac.iddovepress.com The utility of these derivatives as intermediates opens up pathways for innovation in drug discovery and formulation chemistry. chemimpex.comchemimpex.com

Properties of Ethyl 2-oxocyclopentylacetate

| Property | Value | Source(s) |

| CAS Number | 20826-94-2 | biosynth.comchemsrc.com |

| Molecular Formula | C₉H₁₄O₃ | chemimpex.combiosynth.comchemsrc.com |

| Molecular Weight | 170.21 g/mol | chemimpex.combiosynth.comfishersci.se |

| Appearance | Clear colorless to yellowish liquid | chemimpex.comichemical.com |

| Boiling Point | 245.4 °C at 760 mmHg | biosynth.comchemsrc.comichemical.com |

| Density | 1.068 - 1.1 g/cm³ | biosynth.comchemsrc.comichemical.com |

| Flash Point | 101.8 - 101.9 °C | biosynth.comchemsrc.comichemical.com |

| Solubility | Slightly soluble in water | chemsrc.comfishersci.se |

| Refractive Index | 1.459 | chemsrc.com |

Synthesis of this compound

Several synthetic routes for this compound have been developed. One patented method utilizes diethyl adipate (B1204190) as the starting material in a "one-pot" process. This involves a cyclization reaction with sodium in toluene, followed by substitution with ethyl chloroacetate (B1199739). The subsequent steps of hydrolysis and decarboxylation, followed by esterification with ethanol (B145695), yield the final product. This method is noted for its efficiency, high yield, and suitability for large-scale production. google.com Another reported synthesis involves the reaction of ethyl formate (B1220265) and cyclopentanol, catalyzed by zirconium chloride and diethylene glycol. biosynth.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(2-oxocyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMKFKUFBDXYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369078 | |

| Record name | Ethyl 2-oxocyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20826-94-2 | |

| Record name | Ethyl 2-oxocyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-oxocyclopentyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Ethyl 2 Oxocyclopentylacetate Enolates

Enolate Formation in 2-Oxocyclopentylacetate Systems

The generation of an enolate from ethyl 2-oxocyclopentylacetate involves the removal of a proton from the α-carbon, the carbon atom situated between the ketone and ester carbonyl groups. The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of both carbonyl groups.

Regioselectivity and Stereoselectivity in Deprotonation Processes

When a ketone has non-equivalent α-hydrogens, the deprotonation can lead to different regioisomeric enolates. libretexts.org In the case of unsymmetrical ketones, the choice of base and reaction conditions can control which regioisomer is predominantly formed. libretexts.orgyoutube.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.com In the context of enolate formation, if the α-carbon that is deprotonated is a stereocenter, or if the resulting enolate can exist as different stereoisomers (E/Z isomers), the reaction can be stereoselective. The stereochemistry of the enolate can be influenced by the base used and the reaction conditions. masterorganicchemistry.com

Kinetic vs. Thermodynamic Control of Enolate Generation

The formation of enolates can be governed by either kinetic or thermodynamic control. udel.edu

Kinetic Control: At low temperatures and with a strong, sterically hindered base like lithium diisopropylamide (LDA), the kinetically controlled enolate is favored. libretexts.orgudel.edulibretexts.orgyoutube.com This enolate is formed faster because the base removes the more sterically accessible proton. udel.edulibretexts.orgyoutube.com This process is typically irreversible under these conditions. udel.edulibretexts.org

Thermodynamic Control: At higher temperatures and with a smaller, less hindered base (like sodium hydride or an alkoxide), the thermodynamically controlled enolate is the major product. libretexts.orglibretexts.org These conditions allow for an equilibrium to be established between the ketone and the possible enolates. libretexts.orgudel.edu The more stable enolate, which is generally the more substituted one, will predominate at equilibrium. libretexts.orgudel.edu

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Product | Less stable, forms faster | More stable, forms slower |

| Base | Strong, bulky (e.g., LDA) libretexts.orglibretexts.orgyoutube.com | Smaller, weaker (e.g., NaH, NaOEt) libretexts.org |

| Temperature | Low (e.g., -78 °C) libretexts.orgyoutube.com | Higher (e.g., Room Temperature) libretexts.orglibretexts.org |

| Reversibility | Irreversible udel.edulibretexts.org | Reversible udel.edu |

Influence of Ring Size and Substituent Effects on Enolate Stability and Reactivity

The stability and reactivity of enolates are influenced by several factors, including the size of the ring in cyclic systems and the electronic effects of substituents.

Ring Size: The size of the ring in cyclic ketones can affect the stability of the corresponding enol. researchgate.net For instance, in non-fluorinated cyclic ketones, the enol form is often disfavored in smaller rings due to increased ring strain. researchgate.netnih.gov However, the enol content can vary with ring size, with some medium-sized rings showing a higher enol content than comparable acyclic ketones. researchgate.net

Substituent Effects: Electron-withdrawing groups attached to the α-carbon increase the acidity of the α-protons, making enolate formation easier. acs.orgmasterorganicchemistry.com These groups also stabilize the resulting enolate through inductive effects and by providing additional resonance delocalization. acs.org Conversely, electron-donating groups can decrease the stability of the enolate. The presence of substituents can also introduce steric hindrance, which can affect the regioselectivity of deprotonation. researchgate.net

Nucleophilic Reactions of this compound Enolates

Enolates are powerful nucleophiles that readily participate in a variety of carbon-carbon bond-forming reactions. chemrxiv.orgnih.govmdpi.comillinois.edursc.org

Alpha-Alkylation Reactions and Related C-C Bond Formations

Enolates can be alkylated at the α-carbon by reaction with alkyl halides through an SN2 mechanism. libretexts.orglibretexts.org This is a crucial reaction for forming new C-C bonds. libretexts.orgpressbooks.pub

The success of the alkylation depends on the nature of the alkyl halide. Primary alkyl halides are generally good substrates for this reaction. libretexts.orgchemistry.coach Secondary halides may also react, but can be sterically hindered, while tertiary halides are prone to elimination reactions. libretexts.orgchemistry.coach To ensure complete enolate formation and prevent side reactions, a strong base like LDA is often used. libretexts.orglibretexts.org

| Reactant 1 (Enolate Source) | Reactant 2 (Alkylating Agent) | Base | Product |

|---|---|---|---|

| This compound | Ethyl bromide | Sodium ethoxide | Ethyl 1-ethyl-2-oxocyclopentylacetate |

| This compound | Benzyl bromide | LDA | Ethyl 1-benzyl-2-oxocyclopentylacetate |

Aldol-Type Condensations with Aldehydes and Ketones

Enolates can act as nucleophiles and attack the carbonyl carbon of aldehydes or ketones in what is known as an aldol (B89426) addition or condensation reaction. askthenerd.comwikipedia.orgiitk.ac.inmasterorganicchemistry.comlibretexts.orgwikipedia.orgtamu.edu This reaction forms a β-hydroxy carbonyl compound. askthenerd.comwikipedia.org

Michael Additions and Conjugate Processes

The enolate of this compound is a soft, carbon-centered nucleophile that readily participates in Michael additions, a class of conjugate addition reactions. patsnap.comwikipedia.org This reactivity is attributed to the electronic structure of the enolate, which is stabilized by the delocalization of the negative charge across the oxygen of the ketone and the ester carbonyl group. In a Michael reaction, this enolate attacks the electrophilic β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orglibretexts.org This process results in the formation of a new carbon-carbon bond via a 1,4-addition mechanism, leading to a 1,5-dicarbonyl compound as the adduct. wikipedia.orglibretexts.org

The reaction is typically initiated by deprotonating the α-carbon of this compound with a suitable base to form the stabilized enolate. libretexts.org This enolate then adds to the Michael acceptor. libretexts.org The best Michael reactions occur when a stable enolate ion, such as that derived from a β-keto ester like this compound, adds to an unhindered α,β-unsaturated acceptor. libretexts.org The preference for 1,4-addition over direct 1,2-addition to the carbonyl group of the acceptor is pronounced for ester enolates. uwindsor.ca A wide array of Michael acceptors can be employed in this reaction, highlighting its synthetic versatility. libretexts.org

| Component | Role | Examples |

| Michael Donor | Nucleophile | Enolate of this compound |

| Michael Acceptor | Electrophile | α,β-Unsaturated Ketones (e.g., 3-Buten-2-one), Aldehydes, Esters, Nitriles, Nitro compounds libretexts.org |

| Base | Enolate Generation | Sodium ethoxide, Lithium diisopropylamide (LDA) |

| Solvent | Reaction Medium | Ethanol (B145695), Tetrahydrofuran (THF) |

Palladium-Catalyzed Alpha-Arylation Reactions of Ketone Enolates

The palladium-catalyzed α-arylation of carbonyl compounds is a powerful method for forming carbon-carbon bonds between an aromatic ring and the α-carbon of a ketone or ester. organic-chemistry.orgnih.gov This reaction has been successfully applied to a wide range of enolates, including those derived from esters. nih.gov For a substrate like this compound, the reaction involves the coupling of its enolate with an aryl halide in the presence of a palladium catalyst. nih.gov

The catalytic cycle is generally understood to involve three primary steps:

Oxidative Addition : The palladium(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form an arylpalladium(II) complex. organic-chemistry.org

Transmetalation/Coordination : The pre-formed enolate of this compound displaces a halide on the arylpalladium(II) complex to form an arylpalladium enolate intermediate. organic-chemistry.orgnih.gov

Reductive Elimination : This intermediate undergoes reductive elimination to form the α-arylated product and regenerate the palladium(0) catalyst, thus closing the catalytic cycle. nih.gov

The success of this transformation heavily relies on the choice of ligand, which stabilizes the palladium center and facilitates the key steps of the cycle. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biphenyl-based phosphines, have proven highly effective for the α-arylation of ester enolates. nih.govorganic-chemistry.org These ligands accelerate the rate-limiting reductive elimination step and promote the initial oxidative addition. organic-chemistry.org The reaction can be performed using various aryl bromides and even less reactive aryl chlorides, demonstrating broad functional group tolerance. nih.govorganic-chemistry.org

| Component | Function | Specific Examples |

| Palladium Source | Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ nih.gov |

| Ligand | Accelerates Catalytic Cycle | Tri-tert-butylphosphine (P(t-Bu)₃), Biphenyl-based phosphines (e.g., tBuXPhos) organic-chemistry.org |

| Base | Enolate Formation | Lithium bis(trimethylsilyl)amide (LiHMDS), Lithium dicyclohexylamide (LiNCy₂) nih.govorganic-chemistry.org |

| Arylating Agent | Aryl Group Source | Aryl bromides, Aryl chlorides, Aryl phosphates organic-chemistry.orgrsc.org |

Cascade and Multicomponent Reactions Involving this compound Derivatives

Anionic Cascade Cyclization Reactions

Anionic cascade reactions are powerful synthetic tools that allow for the construction of complex molecular architectures in a single step from relatively simple precursors. These reactions involve a sequence of intramolecular bond-forming events initiated by a single anionic species. The enolate derived from this compound can serve as the trigger for such cascades.

Upon formation, the enolate can act as a nucleophile to initiate a cascade sequence, particularly if the substrate is designed with appropriately positioned electrophilic sites. For instance, an initial intermolecular reaction, such as a Michael addition, can generate a new enolate, which can then participate in a subsequent intramolecular cyclization. This approach has been demonstrated in systems where a β-keto ester-derived nucleophile initiates a cyclization, showcasing the potential for such reactivity. nih.gov Mechanistic studies have revealed that enolate structure and reaction conditions can direct these complex transformations, leading to the formation of intricate polycyclic systems with high diastereoselectivity. nih.gov The process relies on the careful design of the starting materials to ensure that each step of the cascade is kinetically and thermodynamically favorable.

Multicomponent Strategies for Synthesizing Substituted Cyclopentanones

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, are highly efficient for generating molecular diversity. derpharmachemica.comscielo.org.mx this compound and analogous β-keto esters are valuable building blocks in such strategies for synthesizing highly substituted cyclopentanones and other cyclic structures.

One strategy involves the reaction of a β-keto ester, an aldehyde, and a third component, such as malononitrile (B47326) or urea (B33335), often under catalytic conditions. derpharmachemica.comscielo.org.mx For example, the Biginelli reaction, a well-known MCR, uses a β-keto ester, an aldehyde, and urea to produce dihydropyrimidones. derpharmachemica.com Adapting this logic, this compound could be used to construct fused heterocyclic systems. Another approach is the synthesis of fully substituted cyclopentanones through a three-component reaction involving an enal, another electrophile, and a nucleophilic catalyst, which generates an enolate intermediate in situ. rsc.org These methods offer a rapid and atom-economical route to complex cyclopentanone (B42830) derivatives that would otherwise require lengthy multi-step syntheses. derpharmachemica.com

| Reaction Type | Components | Product Class | Reference |

| Biginelli-type Reaction | Aldehyde, this compound, Urea | Fused Dihydropyrimidones | derpharmachemica.com |

| Hantzsch-type Pyrrole Synthesis | α-Haloketone, this compound, Primary Amine | Fused Pyrroles | derpharmachemica.com |

| Pyran Synthesis | Aldehyde, Malononitrile, this compound | Fused 4H-Pyrans | scielo.org.mx |

Chemo- and Diastereoselective Control in Complex Reaction Sequences

Achieving high levels of chemo- and diastereoselectivity is a central challenge in the synthesis of complex molecules. In reactions involving derivatives of this compound, selectivity can be governed by several factors, including the choice of catalyst and the influence of directing groups within the substrate.

Chemoselectivity , or the selective reaction of one functional group in the presence of others, can be controlled by using specific catalysts. For example, in phosphine-catalyzed annulations involving allenoates, the choice of phosphine can determine whether the reaction proceeds via a [3+2] or a [2+4] cycloaddition pathway, leading to different product scaffolds from the same starting materials. researchgate.net

Diastereoselectivity , which controls the relative three-dimensional arrangement of stereocenters, can be achieved through chelation control. In the conjugate addition of organolithium reagents to 4-hydroxy-2-cyclopentenones, the unprotected hydroxyl group can be converted to a magnesium alkoxide. arkat-usa.org This alkoxide chelates to the incoming nucleophile, directing its addition to one face of the ring system and ensuring high diastereoselectivity. arkat-usa.org This principle can be applied to complex reactions starting with derivatives of this compound that bear a directing functional group, enabling precise control over the stereochemical outcome of cascade or multicomponent reactions.

Applications of Ethyl 2 Oxocyclopentylacetate As a Key Synthetic Building Block

Construction of Complex Organic Scaffolds and Heterocyclic Systems

The reactivity of Ethyl 2-oxocyclopentylacetate, stemming from its cyclopentanone (B42830) ring and the adjacent ester-containing side chain, provides a powerful platform for the synthesis of diverse and complex molecular frameworks. This dual reactivity is exploited by chemists to build both heterocyclic and polycyclic carbon skeletons through a variety of strategic reactions.

The cyclopentanone core of this compound is a key structural motif that enables its participation in reactions to form various five- and six-membered heterocyclic rings. These reactions typically involve the condensation of the ketone with a suitable binucleophilic or multifunctional reagent.

Research has demonstrated that cyclopentanone derivatives can readily serve as starting materials for pyran, pyridine, and thiophene (B33073) systems. For instance, the reaction of a cyclopentanone precursor with hydrazine (B178648) hydrate (B1144303) leads to the formation of a fused pyridazinone, a derivative of pyridine. In a common synthetic method, this compound undergoes cyclization with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to create the pyridazinone ring fused to the cyclopentane (B165970) ring, yielding 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one. This transformation highlights the utility of the compound in generating nitrogen-containing heterocycles.

While direct, specific examples for pyran and thiophene synthesis starting from this compound are less commonly detailed in readily available literature, the general reactivity of the ketone allows for well-established synthetic routes. The Gewald reaction, for example, which is used to synthesize substituted thiophenes, involves the condensation of a ketone with a β-cyanoester in the presence of elemental sulfur and a base. The cyclopentanone moiety of this compound is a suitable ketone for such a transformation. Similarly, pyran rings can be formed through reactions with malononitrile (B47326) or ethyl cyanoacetate, which are known to react with cyclic ketones to produce fused pyran systems. semanticscholar.org

Table 1: Synthesis of a Pyridine Derivative from this compound

| Reactant 1 | Reactant 2 | Conditions | Product | Application Area | Reference |

| This compound | Hydrazine hydrate | Reflux | 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one | Medicinal Chemistry (e.g., Anti-trypanosomal studies) |

Annulation, or ring-forming, reactions are fundamental in organic synthesis for building polycyclic systems from simpler precursors. The Robinson annulation is a classic and powerful method for creating a six-membered ring onto an existing ketone, thereby generating a fused ring system. wikipedia.orglibretexts.org This two-step process involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com

The cyclopentanone portion of this compound makes it an ideal substrate for the Robinson annulation. wikipedia.org In this sequence, the enolate of this compound would act as the nucleophile in a Michael addition to an α,β-unsaturated ketone, such as methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation, triggered by a base, to form a new six-membered ring fused to the original cyclopentane ring. libretexts.orgmasterorganicchemistry.com This methodology is famously used in the synthesis of steroids and other natural products, where a similar annulation onto a cyclopentanedione core is a key step in constructing the multi-ring steroid framework. libretexts.org

The synthesis of spirocyclic systems, where two rings share a single common atom, can also be envisioned using this compound. Spirocyclization could be achieved by functionalizing the α-carbon of the acetate (B1210297) side chain to create a nucleophilic center, which could then attack an electrophilic carbon within a separate ring system, or vice versa. While specific, documented examples of spirocyclization starting directly with this molecule are not prevalent, its dual functionality provides the necessary chemical handles for such advanced synthetic strategies.

Synthesis of Pyran, Pyridine, and Thiophene Derivatives from Cyclopentanone Precursors

Strategic Intermediate in Total Synthesis of Natural Products and Biologically Active Molecules

The structural features of this compound make it a valuable building block in the multi-step synthesis of complex and biologically important molecules. 20.210.105kfupm.edu.sa Its ability to introduce a functionalized five-membered ring is a key asset in constructing natural product skeletons and their analogs for medicinal and agricultural applications.

This compound has been identified as a key intermediate in the synthesis of important pharmaceutical agents. google.com Its most notable application is in the preparation of Laropiprant, a selective antagonist of the prostaglandin (B15479496) D2 receptor (DP1). google.com A patent for the preparation of Laropiprant describes a synthetic route where this compound is a crucial starting material. google.com

Furthermore, the compound serves as a precursor to other molecules with pharmaceutical relevance. It has been used to produce ethyl 4-chloro-3-methylbenzoate, which is an intermediate in the synthesis of drugs such as the atypical antipsychotic Clozapine and the anxiolytic Lorazepam. Additionally, derivatives synthesized directly from this compound have shown biological activity. For example, the fused pyridazinone derivative, 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one, has been investigated for its potential anti-trypanosomal properties, making it a lead compound for the development of drugs against African sleeping sickness.

Table 2: Pharmaceutical Applications of this compound

| Intermediate/Derivative | Target Drug/Application | Therapeutic Area | Reference |

| This compound | Laropiprant | DP1 Receptor Antagonist (Lipid-lowering therapy adjunct) | google.com |

| Ethyl 4-chloro-3-methylbenzoate (via this compound) | Clozapine, Lorazepam | Antipsychotic, Anxiolytic | |

| 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one | Anti-trypanosomal Agent | Antiparasitic Drug Discovery |

The versatility of this compound extends to the agrochemical industry. It is employed as a synthetic building block for the development of new pesticides and herbicides. watson-int.com The chemical framework of the molecule allows for the introduction of specific functionalities that can lead to compounds with desired biological activity against agricultural pests or weeds. Its use as an intermediate helps in the creation of more effective and potentially environmentally safer agrochemicals. While detailed synthetic routes to specific commercial agrochemicals from this precursor are often proprietary, its inclusion in chemical supplier catalogs under categories like "Herbicides" and "Insecticides" underscores its role in this field. watson-int.com

Computational and Theoretical Studies on Ethyl 2 Oxocyclopentylacetate and Analogous Cyclic Ketone Systems

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating the intricate details of chemical reactions and molecular properties. These methods have been instrumental in understanding the behavior of ethyl 2-oxocyclopentylacetate and its analogs.

Energetic Profiles and Transition State Analysis of Enolate Reactions

DFT calculations have been widely employed to map the energetic profiles of reactions involving the enolate of this compound and similar cyclic β-keto esters. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the feasibility and likely pathways of a reaction. For instance, in organocatalyzed α-oxidation reactions, computational studies have suggested unusual reaction pathways involving the direct addition of an enolate equivalent. researchgate.net

Transition state analysis is a key component of these studies, allowing for the determination of activation energy barriers. For example, in the amination of β-keto esters catalyzed by an axially chiral guanidine, DFT methods have been used to investigate the mechanism and transition states. acs.orgresearchgate.net These calculations have revealed that the catalyst can act as both a Brønsted base and an acid catalyst simultaneously. acs.orgresearchgate.net Furthermore, computational models can predict how the geometry of the enolate in the transition state influences the stereochemical outcome of the reaction. acs.orgresearchgate.net In some cases, cyclic and acyclic β-keto esters have been shown to yield opposite enantiomers due to the preferred enolate geometry in the transition structures. acs.orgresearchgate.net

Aggregation States of Metal Enolates in Solution and Gas Phase

Metal enolates, which are key intermediates in many carbon-carbon bond-forming reactions, often exist as aggregates in solution and the gas phase. The state of aggregation can significantly impact the reactivity and stereoselectivity of the enolate. A combination of crystallographic, spectroscopic, and computational studies has been utilized to understand the structures of lithium enolates. researchgate.net These studies have examined the influence of solvents on the aggregation state. researchgate.net For instance, the reaction of pinacolone (B1678379) with alkali amide bases yields crystalline enolates that have been shown to exist as hexamers or tetramers depending on the metal and solvent present. researchgate.net

Computational studies, often in conjunction with experimental data, have provided mechanistic and stereochemical models based on the direct reaction of specific aggregate structures, such as mixed tetramers. researchgate.net

Keto-Enol Tautomerism and Energy Differences in Cyclic Ketones

Keto-enol tautomerism is a fundamental process in carbonyl chemistry that influences the reactivity of compounds like this compound. fiveable.me Computational methods, particularly DFT, are valuable for investigating the energetics of this equilibrium. fiveable.me These calculations can determine the relative stabilities of the keto and enol forms by calculating their Gibbs free energy differences (ΔG). fiveable.me

Studies on cyclic diketones have used DFT to explore the effect of ring size on keto-enol tautomerization. nih.gov For cyclopentane-1,3-dione, the activation free energy barrier for enolization has been calculated, and the resulting keto-enol form was found to be unstable in the aqueous phase. nih.gov The presence of substituents and the solvent environment can significantly influence the position of the keto-enol equilibrium. rsc.org For instance, intramolecular hydrogen bonding can stabilize certain enol forms. fiveable.me Theoretical calculations have shown that for some cyclic systems, the enol form can be more stable than the keto form due to factors like aromatization. nih.gov

| System | Computational Method | Finding | Reference |

| α- and β-Cyclodiones | M062X-SMD/6-31+G(d,p) | Ring size and solvent affect the activation energy barrier of keto-enol tautomerization. | nih.gov |

| Cyclopentanone (B42830) | PM3 and DFT | The enol content is lower than that of cyclohexanone (B45756) but higher than acetone. | scispace.comresearchgate.net |

| β-Diketones | DFT | Steric and electronic properties of substituents influence the keto-enol equilibrium. | rsc.org |

| Acetylacetone | DFT | The enol form is more stable than the diketo form in the gas phase. | researchgate.net |

Molecular Dynamics Simulations for Solvent Effects and Ion-Pairing

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the investigation of solvent effects and ion-pairing phenomena. For systems involving metal enolates, MD simulations can model how solvent molecules arrange around the enolate aggregate and how the cation and enolate anion interact. These simulations are crucial for understanding the influence of the solvent on reaction rates and selectivities. For instance, in reactions involving lithium enolates, the solvent can affect the degree of aggregation and the reactivity of the enolate. researchgate.net

Prediction of Stereochemical Outcomes and Regioselectivity

Computational methods are powerful tools for predicting the stereochemical and regioselective outcomes of reactions involving this compound and its analogs. By modeling the transition states of competing reaction pathways, it is possible to predict which product is favored.

In the context of enolate alkylation, computational models can explain the observed stereoselectivity. For cyclohexanone enolates, it has been shown that the electrophile preferentially approaches from an "axial" trajectory, leading to a chair-like product conformation. vanderbilt.edu

For reactions involving chiral catalysts, DFT calculations can elucidate the origin of enantioselectivity. acs.orgresearchgate.net For example, in the amination of β-keto esters, calculations have demonstrated how the chiral catalyst creates a specific steric environment in the transition state, favoring the formation of one enantiomer over the other. acs.orgresearchgate.net Similarly, in the enantioselective fluorination of β-keto esters, computational studies have revealed how the coordination of a metal catalyst can block one face of the enolate, leading to a highly enantioselective reaction. mdpi.com

The regioselectivity of enolate formation (i.e., the formation of the kinetic versus the thermodynamic enolate) can also be predicted using computational methods. vanderbilt.edu These calculations can determine the relative energies of the different enolates, providing insight into which one will be preferentially formed under specific reaction conditions.

| Reaction Type | Computational Approach | Key Finding | Reference |

| Amination of β-keto esters | DFT | Preferred enolate geometry in the transition state determines enantioselectivity. | acs.orgresearchgate.net |

| Enantioselective fluorination | DFT (B3LYP-D3/6-31G*&LanL2DZ) | Catalyst coordination blocks one prochiral face of the enolate, leading to high enantioselectivity. | mdpi.com |

| Aldol (B89426) Reactions | DFT | The stereochemical course of the reaction can be established by analyzing transition state models. | researchgate.net |

| Alkylation of cyclohexanone enolates | N/A | Electrophile approaches from an axial trajectory. | vanderbilt.edu |

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation of Ethyl 2 Oxocyclopentylacetate Reactions

In Situ Monitoring and Characterization of Reactive Intermediates

Directly observing reactive intermediates as they form and are consumed provides invaluable mechanistic insight. In situ techniques are paramount for capturing the fleeting existence of species such as enolates, which are central to the reactivity of Ethyl 2-oxocyclopentylacetate.

Mass spectrometry (MS) is a highly sensitive method for detecting and characterizing gas-phase ions, making it ideal for studying charged reaction intermediates. uni-goettingen.de Electrospray ionization (ESI) is a soft ionization technique that can transfer ions, such as the enolate of this compound, from the solution phase of a reaction mixture directly into the mass spectrometer for analysis with minimal fragmentation. uni-goettingen.de This allows for the real-time monitoring of key intermediates. acs.org

Tandem mass spectrometry (MS/MS) provides further structural information. In an MS/MS experiment, a specific ion of interest (a "parent ion"), such as the deprotonated [M-H]⁻ enolate of this compound, is mass-selected and then fragmented through collision-induced dissociation. The resulting fragment ions ("daughter ions") are then analyzed, providing a fragmentation pattern that serves as a structural fingerprint. This technique is crucial for distinguishing between isomeric intermediates and confirming their proposed structures. While the highly specialized technique of Infrared Ion Spectroscopy (IRIS) provides vibrational spectra of mass-selected ions for even more detailed structural analysis, ESI-MS/MS is more commonly employed for mechanistic studies of organic reactions. mdpi.com

| Parent Ion (m/z) | Proposed Structure | Hypothetical Key Fragment Ions (m/z) | Interpretation of Fragment |

|---|---|---|---|

| 169.08 | [this compound - H]⁻ (Enolate) | 125.05 | Loss of CO₂ |

| 169.08 | [this compound - H]⁻ (Enolate) | 97.07 | Loss of ethoxycarbonyl group (•COOEt) |

| 169.08 | [this compound - H]⁻ (Enolate) | 83.05 | Loss of ethyl acetate (B1210297) moiety |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and allows for the quantitative monitoring of species in solution. magritek.com By acquiring spectra at set time intervals, the concentration of reactants, intermediates, and products can be tracked, enabling the determination of reaction kinetics. rsc.org For reactions involving this compound, one can monitor the disappearance of its characteristic signals and the appearance of product signals. magritek.com

Low-temperature NMR is particularly valuable for studying reactive intermediates. By significantly slowing reaction rates at cryogenic temperatures, short-lived species like the enol or enolate forms of β-keto esters can be stabilized to the point where they can be observed and characterized. nih.govsemanticscholar.org This can help elucidate the precise structure of the organometallic intermediates in catalyzed reactions or the keto-enol equilibrium under various conditions. nih.govchemrxiv.org For instance, the decoalescence of certain signals at low temperatures can indicate the presence of multiple distinct intermediate species in dynamic equilibrium. nih.gov

| Form | Proton | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|---|

| Keto | α-CH (to ester) | ~3.4 | Signal for the proton between the two carbonyls. |

| Enol | Enolic OH | ~12.0 | Characteristic downfield signal due to intramolecular H-bonding. |

| Enol | Vinylic CH | ~5.0 | Appearance of a signal for the C=CH proton, replacing the α-CH. |

Mass Spectrometry Techniques (e.g., Infrared Ion Spectroscopy (IRIS), Tandem Mass Spectrometry (MS/MS))

X-ray Crystallography for Molecular Structure Elucidation of Products and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in a solid, crystalline state. nih.gov It provides precise data on bond lengths, bond angles, and absolute stereochemistry. While it is challenging to obtain crystals of transient intermediates, the technique is invaluable for the unambiguous structural confirmation of stable reaction products derived from this compound. mdpi.com

For example, in an asymmetric aldol (B89426) reaction, the resulting product can be crystallized and its structure determined by X-ray diffraction. This analysis would confirm the connectivity and, crucially, the relative and absolute stereochemistry of the newly formed chiral centers, providing direct evidence for the stereochemical outcome of the reaction. This information is essential for evaluating the effectiveness of chiral catalysts and understanding the factors that control stereoselectivity. nih.gov The crystallographic data obtained for a derivative can provide insight into molecular packing and intermolecular interactions. mdpi.com

| Crystallographic Parameter | Hypothetical Value for a Derivative |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.45 |

| b (Å) | 8.78 |

| c (Å) | 14.21 |

| β (°) | 95.6 |

| Volume (ų) | 1297.4 |

Chromatographic Methods (e.g., HPLC, GC) for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are workhorse methods in organic synthesis for separating components of a mixture, allowing for both qualitative and quantitative analysis of reaction progress and product purity.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. google.com In a reaction involving this compound, small aliquots of the reaction mixture can be withdrawn over time, and GC analysis can separate the starting material, product(s), and any volatile byproducts. bibliotekanauki.plgoogle.com By comparing the peak areas to those of a known internal standard, the conversion of the starting material and the yield of the product can be accurately calculated. bibliotekanauki.pl

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds in a liquid mobile phase. rsc.org It is particularly useful for compounds that are not volatile or are thermally sensitive. For reactions involving this compound, reversed-phase HPLC is commonly used to monitor reaction progress by separating components based on polarity. A crucial application of HPLC is in asymmetric synthesis, where the use of a chiral stationary phase (chiral HPLC) allows for the separation and quantification of enantiomers. acs.orgacs.org This is essential for determining the enantiomeric excess (ee) of a chiral product, a key measure of the success of an asymmetric reaction. acs.orgnii.ac.jp

| Compound | Hypothetical GC Retention Time (min) | Hypothetical HPLC Retention Time (min) |

|---|---|---|

| Alkylating Agent (e.g., Benzyl Bromide) | 8.5 | 10.2 |

| This compound | 10.2 | 7.8 |

| Alkylated Product | 15.8 | 12.5 |

Future Research Directions and Emerging Avenues for Ethyl 2 Oxocyclopentylacetate

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

A primary focus of future research is the development of advanced catalytic systems to control the stereochemistry of reactions involving ethyl 2-oxocyclopentylacetate and its derivatives. Achieving high enantioselectivity is crucial, particularly in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is required.

Recent progress has been made using various catalytic approaches. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For instance, chiral 2-aminobenzimidazole (B67599) derivatives have been studied as organocatalysts for the α-functionalization of 1,3-dicarbonyl compounds. researchgate.net Similarly, research into bifunctional catalysts, such as those combining a chiral amine with a thiourea (B124793) moiety, has shown promise in controlling the stereochemical outcome of reactions. mdpi.com These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, guiding the reaction to form a specific enantiomer. mdpi.com

Transition metal catalysis also remains a vibrant area of investigation. Palladium-catalyzed reactions of allyl β-keto esters have opened up new synthetic pathways, generating palladium enolates that can undergo various transformations like aldol (B89426) condensation and Michael addition. nih.gov Future work will likely focus on designing new chiral ligands for metals like palladium, rhodium, and copper to improve the enantiomeric excess (ee) and yield of these reactions. figshare.comfrontiersin.org For example, synergetic catalysis using chiral-at-metal rhodium complexes in combination with an organocatalyst like pyrrolidine (B122466) has been used to construct complex cyclopentanone (B42830) derivatives with three contiguous stereocenters in high yields and enantioselectivities. figshare.com

Enzymatic catalysis presents a green and highly selective alternative. Enzymes such as lipases and Baeyer-Villiger monooxygenases (BVMOs) can catalyze reactions with exceptional selectivity under mild conditions. rsc.orgrsc.org Research is exploring the use of engineered enzymes to accept a broader range of substrates, including bulky cyclopentanone derivatives, and to operate under various reaction conditions. rsc.org

Table 1: Comparison of Emerging Catalytic Systems for β-Keto Ester Transformations

| Catalytic System | Catalyst Type | Key Advantages | Representative Transformations | Reported Efficiency |

|---|---|---|---|---|

| Organocatalysis | Chiral Amines, Thioureas, Phosphines | Metal-free, lower toxicity, high stereoselectivity. mdpi.comresearchgate.net | α-amination, Michael addition, (3+2) Cycloaddition. researchgate.netmdpi.com | Up to 99% ee. mdpi.com |

| Transition Metal Catalysis | Palladium, Rhodium, Copper Complexes | High reactivity, broad substrate scope, diverse transformations. nih.gov | Allylic alkylation, Aldol condensation, Domino reactions. nih.govfigshare.com | Up to >20:1 dr and 99% ee. figshare.com |

| Biocatalysis (Enzymes) | Lipases, Monooxygenases | High enantioselectivity, mild reaction conditions, environmentally benign. rsc.orgrsc.org | Transesterification, Asymmetric reduction, Regiodivergent monooxygenation. rsc.orgrsc.org | E values >200. rsc.org |

Integration of Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry is a significant trend that promises to enhance the synthesis of this compound and its derivatives. Flow chemistry offers superior control over reaction parameters such as temperature and pressure, improved safety for hazardous reactions, and the potential for straightforward scaling up. beilstein-journals.orgwuxiapptec.comresearchgate.net

Flow reactors, particularly microreactors, enable efficient mixing and heat transfer, which can lead to higher yields and shorter reaction times. beilstein-journals.orgresearchgate.net This technology is ideal for multistep syntheses, where intermediates can be generated and immediately used in the next step without isolation, reducing waste and processing time. unimi.it Research in this area focuses on developing dedicated flow systems for specific reaction types, such as hydrogenation, photochemistry, and cross-coupling, all of which are relevant to the modification of the cyclopentylacetate scaffold. wuxiapptec.com The development of packed-bed reactors with immobilized catalysts or reagents is a key area that allows for easy separation of the product and reuse of the catalyst, further improving the efficiency and sustainability of the process. unimi.it

In parallel, the integration of automated synthesis platforms is revolutionizing chemical research and development. researchgate.net These platforms can perform a large number of experiments in a short time, accelerating the discovery of new reactions and the optimization of reaction conditions. researchgate.netchemspeed.com By combining robotics with high-throughput analysis, researchers can rapidly screen different catalysts, solvents, and reaction parameters for the synthesis of this compound derivatives. researchgate.net A recent development is the merger of solid-phase synthesis (SPS) with flow technology, which enables the automated, multi-step synthesis of complex molecules. springernature.com This SPS-flow strategy avoids issues of reagent incompatibility and simplifies purification, significantly expanding the accessible chemical space for drug discovery and development based on scaffolds like cyclopentanone. springernature.com

Table 2: Features of Advanced Synthesis Platforms

| Technology | Key Features | Advantages for Cyclopentylacetate Synthesis |

|---|---|---|

| Flow Chemistry | Continuous processing, precise control of parameters, enhanced safety, rapid heat/mass transfer. beilstein-journals.orgwuxiapptec.com | Increased yield and purity, easier scale-up, safe handling of reactive intermediates, potential for multi-step sequences. researchgate.netunimi.it |

| Automated Synthesis | High-throughput screening, robotic liquid handling, integrated analysis. researchgate.netresearchgate.net | Rapid optimization of reaction conditions, discovery of novel derivatives, efficient library synthesis for biological screening. chemspeed.com |

| SPS-Flow Technology | Combines solid-phase synthesis with continuous flow, simplified purification, automated multi-step processes. springernature.com | Enables complex, multi-step synthesis of derivatives, avoids intermediate purification, expands accessible molecular diversity. springernature.com |

Exploration of Unprecedented Reaction Pathways and Transformations

The inherent reactivity of the β-keto ester motif in this compound makes it a versatile substrate for exploring novel chemical reactions. researchgate.net Future research will continue to push the boundaries of its chemical utility by uncovering new transformations and reaction cascades.

One promising area is the development of novel cascade or domino reactions. These processes involve multiple bond-forming events in a single operation, offering a highly efficient route to complex molecular architectures from simple starting materials. rsc.org For example, thermal cascade reactions of diazodicarbonyl compounds with enol ethers can generate diverse γ,δ-unsaturated β-ketoesters, which can then be transformed into other valuable structures. rsc.org The cyclopentanone ring itself is a platform for designing complex domino reactions, such as the catalytic asymmetric domino Michael/aldol reaction to create three contiguous stereocenters. figshare.com

The chemistry of palladium enolates, generated from allyl β-keto esters, is a rich field for discovering new reactions. nih.gov Beyond known transformations like reductive elimination and aldol reactions, researchers are exploring other potential pathways for these reactive intermediates. nih.gov Furthermore, the development of metallaphotoredox catalysis provides a mild method for constructing C(sp³)-hybridized centers, expanding the scope of cross-coupling reactions for β-keto esters. researchgate.net

The unique structure of this compound also allows for transformations that alter the ring structure itself. For example, the isomerization of ethyl 1-ethoxycarbonyl-2-oxocyclopentylacetate into a 2,3-diethoxycarbonylcyclohexanone demonstrates the potential for ring-expansion reactions, providing access to different carbocyclic systems. ias.ac.in Investigating such rearrangements under various catalytic conditions could unlock pathways to novel molecular scaffolds.

Sustainable and Bio-Inspired Synthetic Approaches Utilizing the Cyclopentylacetate Scaffold

In line with the growing emphasis on green chemistry, a significant future direction involves developing sustainable methods for synthesizing and utilizing this compound. This includes using renewable feedstocks, employing environmentally benign catalysts, and designing energy-efficient processes.

Bio-inspired and biocatalytic methods are at the forefront of sustainable synthesis. The use of enzymes for asymmetric synthesis offers a green alternative to traditional chemical methods. rsc.org For example, enzymatic cascades can be designed to produce chiral precursors for pharmaceuticals. rsc.org There is also potential in using bio-based starting materials, such as deriving feedstocks like bioethanol to produce reagents like renewable ethyl acetate (B1210297), which aligns with green chemistry principles. chemistryforsustainability.org

Furthermore, the cyclopentylacetate structure can serve as a scaffold in the development of bio-inspired materials. In tissue engineering, for example, scaffolds are used as templates to support cell growth and tissue regeneration. nih.govnih.gov While current research often focuses on polymer or peptide-based scaffolds, the principles of creating bioactive and biocompatible structures can be applied to synthetic molecules. nih.gov Future research could explore how derivatives of this compound might be incorporated into or used to create novel biomaterials, leveraging its versatile chemical handles to attach bioactive moieties or tune the material's physical properties. ul.ie The development of scaffolds from natural products and bio-inspired designs is a rapidly growing field, suggesting a potential future application for versatile chemical building blocks like the cyclopentylacetate core. nih.govrsc.org

Q & A

Q. What synthetic methods are used to prepare Ethyl 2-oxocyclopentylacetate, and what are their mechanistic considerations?

this compound is commonly synthesized via Claisen condensation or esterification of the corresponding cyclopentanone derivative. For example, esterification under reflux conditions with ethanol and catalytic acid (e.g., H₂SO₄) can yield the target compound. Mechanistically, this involves nucleophilic acyl substitution at the carbonyl carbon of the cyclopentyl ketone intermediate. Reaction monitoring via thin-layer chromatography (TLC) is critical to track progress and optimize reaction time .

Q. How is this compound characterized post-synthesis?

Characterization involves ¹H/¹³C NMR spectroscopy to confirm the ester carbonyl (δ ~170-175 ppm) and cyclopentyl protons (δ ~1.5-2.5 ppm), IR spectroscopy for carbonyl stretching (~1740 cm⁻¹), and TLC to verify purity. For example, in similar ester syntheses, NMR splitting patterns distinguish between regioisomers, while IR confirms ester bond formation .

Q. What are the key considerations for storing this compound to ensure stability?

Technical-grade material should be stored in amber glass bottles at 0–6°C to prevent photodegradation and hydrolysis. Evidence from suppliers specifies cold storage to maintain integrity, as moisture and light can degrade ester bonds .

Advanced Research Questions

Q. What strategies mitigate side reactions (e.g., keto-enol tautomerism) during synthesis?

Side reactions like tautomerism or ester hydrolysis can be minimized by:

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Contradictions may arise from impurities or structural isomers. Strategies include:

- 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Computational modeling (e.g., DFT calculations) to predict splitting patterns and compare with experimental data. Studies on analogous esters used these methods to resolve ambiguities .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) simulations (e.g., using Gaussian or ORCA) model reaction pathways, such as nucleophilic attacks at the carbonyl group. For example, frontier molecular orbital (FMO) analysis can identify electrophilic sites. Evidence from PubChem data and NIST resources supports leveraging computational chemistry for reaction optimization .

Q. How can discrepancies in melting point data across studies be addressed?

Variations may stem from purity differences or polymorphic forms. Solutions include:

- Differential scanning calorimetry (DSC) to measure phase transitions accurately.

- HPLC analysis to quantify impurities.

- Cross-referencing with single-crystal X-ray diffraction data for structural validation. Technical specifications from suppliers note purity levels (e.g., 97%) that influence thermal properties .

Methodological Considerations

- Experimental Design : Use control reactions (e.g., omitting catalysts) to isolate variables. Evidence from synthesis protocols emphasizes iterative optimization of molar ratios and solvent systems .

- Data Analysis : Apply error propagation models to spectroscopic measurements. For example, uncertainties in NMR integration should be quantified to assess reproducibility .

- Safety : Follow guidelines from safety data sheets (SDS), including using fume hoods for volatile intermediates and neutralizing waste with bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.